molecular formula C20H16F3N3O3 B11046149 7-(3-hydroxy-4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

7-(3-hydroxy-4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No. B11046149
M. Wt: 403.4 g/mol
InChI Key: HEDGKKWENXASIJ-UHFFFAOYSA-N
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Description

7-(3-hydroxy-4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-hydroxy-4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxy and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

    Attachment of the trifluoromethylphenyl group: This step often involves coupling reactions using reagents such as trifluoromethylphenylboronic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(3-hydroxy-4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The imidazo[4,5-b]pyridine core can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) for deprotonation followed by alkyl halides for substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a fully saturated imidazo[4,5-b]pyridine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(3-hydroxy-4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(3-hydroxy-4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-hydroxy-4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both hydroxy and methoxy groups, along with the trifluoromethylphenyl moiety, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

properties

Molecular Formula

C20H16F3N3O3

Molecular Weight

403.4 g/mol

IUPAC Name

7-(3-hydroxy-4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C20H16F3N3O3/c1-29-16-6-5-11(7-15(16)27)14-9-17(28)25-19-18(14)26(10-24-19)13-4-2-3-12(8-13)20(21,22)23/h2-8,10,14,27H,9H2,1H3,(H,25,28)

InChI Key

HEDGKKWENXASIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2N(C=N3)C4=CC=CC(=C4)C(F)(F)F)O

Origin of Product

United States

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